molecular formula C10H12BrF B7894562 1-(4-Bromobutyl)-3-fluorobenzene

1-(4-Bromobutyl)-3-fluorobenzene

Cat. No.: B7894562
M. Wt: 231.10 g/mol
InChI Key: NYKGGNHGYKHBQO-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-3-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a 4-bromobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 4-bromobutyl bromide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromobutyl group to a butyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

Scientific Research Applications

1-(4-Bromobutyl)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active compounds.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-3-fluorobenzene involves its interaction with various molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.

Comparison with Similar Compounds

  • 1-(4-Bromobutyl)-3-chlorobenzene
  • 1-(4-Bromobutyl)-3-methylbenzene
  • 1-(4-Bromobutyl)-3-nitrobenzene

Comparison: 1-(4-Bromobutyl)-3-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and materials science. In contrast, other similar compounds may have different reactivity profiles and applications based on their substituents.

Properties

IUPAC Name

1-(4-bromobutyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKGGNHGYKHBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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